Technical Guide: 4-Nitro-2-(trifluoromethyl)acetanilide
Technical Guide: 4-Nitro-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-Nitro-2-(trifluoromethyl)acetanilide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its synthetic utility. The information presented is intended to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.
Core Properties of 4-Nitro-2-(trifluoromethyl)acetanilide
4-Nitro-2-(trifluoromethyl)acetanilide is a yellow crystalline powder.[1] Its chemical structure features an acetanilide backbone substituted with a nitro group at the 4-position and a trifluoromethyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and makes it a valuable precursor in organic synthesis.[2]
Table 1: Chemical and Physical Properties of 4-Nitro-2-(trifluoromethyl)acetanilide
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | [3][4] |
| CAS Number | 395-68-6 | [1][2][5][6] |
| Molecular Formula | C9H7F3N2O3 | [1][2][5][6] |
| Molecular Weight | 248.16 g/mol | [2][5][6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 144-150 °C | [1][2][5][6] |
| Boiling Point | 371.8 °C at 760 mmHg | [1][2] |
| Density | 1.478 g/cm³ | [1][2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| pKa (Predicted) | 13.15 ± 0.70 | [6] |
| Flash Point | 178.7 °C | [1][2] |
| Vapor Pressure | 1.01E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.532 | [2] |
Experimental Protocols
Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
The synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide can be achieved through a two-step process involving the acetylation of 4-nitro-2-(trifluoromethyl)aniline.
Step 1: Acetylation of 4-nitro-2-(trifluoromethyl)aniline
A plausible method for the acetylation of 4-nitro-2-(trifluoromethyl)aniline can be adapted from standard procedures for the acetylation of anilines.
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Materials:
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4-nitro-2-(trifluoromethyl)aniline
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Acetic anhydride
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Concentrated hydrochloric acid
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Sodium acetate
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Distilled water
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Ethanol (for recrystallization)
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-
Procedure:
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In a round-bottom flask, suspend 4-nitro-2-(trifluoromethyl)aniline in distilled water.
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Add a stoichiometric amount of concentrated hydrochloric acid to dissolve the aniline derivative, forming the hydrochloride salt.
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In a separate beaker, prepare a solution of sodium acetate in water. To this, add a slight excess of acetic anhydride.
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Add the sodium acetate/acetic anhydride mixture to the aniline hydrochloride solution with vigorous stirring.
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Continue stirring the reaction mixture for 30-60 minutes. The product, 4-Nitro-2-(trifluoromethyl)acetanilide, will precipitate out of the solution.
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Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
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Purify the crude product by recrystallization from ethanol to yield the final product.
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Step 2: Alternative Synthesis via Nitration of 2-(Trifluoromethyl)acetanilide
An alternative route involves the nitration of 2-(trifluoromethyl)acetanilide. This method requires careful temperature control to favor the formation of the desired 4-nitro isomer.
-
Materials:
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2-(Trifluoromethyl)acetanilide
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Concentrated sulfuric acid
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Concentrated nitric acid
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Ice
-
-
Procedure:
-
Dissolve 2-(trifluoromethyl)acetanilide in cold concentrated sulfuric acid in a flask, ensuring the temperature does not rise significantly.
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Cool the mixture in an ice-salt bath to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution. Maintain the temperature below 10 °C throughout the addition with constant stirring.
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After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.
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Pour the reaction mixture onto crushed ice with stirring. The solid 4-Nitro-2-(trifluoromethyl)acetanilide will precipitate.
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Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
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Characterization
The synthesized 4-Nitro-2-(trifluoromethyl)acetanilide should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The spectra are expected to show characteristic signals for the aromatic protons, the acetyl group, and the trifluoromethyl group.
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Infrared (IR) Spectroscopy:
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IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches for the nitro group.
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Mass Spectrometry (MS):
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Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
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Melting Point Analysis:
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The melting point of the purified product should be determined and compared to the literature values to assess its purity.
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Mandatory Visualizations
Caption: Synthetic routes to 4-Nitro-2-(trifluoromethyl)acetanilide.
Caption: Role as a key chemical intermediate.
Applications in Drug Development and Chemical Synthesis
4-Nitro-2-(trifluoromethyl)acetanilide is not typically used as an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the nitro and trifluoromethyl groups on the aniline ring provides handles for a variety of chemical transformations.
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Pharmaceutical Synthesis: This compound serves as a precursor for the development of novel therapeutic agents. The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group can be readily reduced to an amine, which can then be further functionalized.
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Agrochemical Synthesis: In the agrochemical industry, it is used as an intermediate in the production of herbicides and pesticides. The specific structural features of this molecule can be incorporated into final products to impart desired biological activity against pests and weeds.
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Dye and Pigment Production: The chromophoric nature of the nitroaniline substructure makes this compound a useful intermediate in the synthesis of certain dyes and pigments.
Safety and Handling
4-Nitro-2-(trifluoromethyl)acetanilide is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Nitro-2-(trifluoromethyl)acetanilide is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of a range of products, particularly in the pharmaceutical and agrochemical sectors, is well-established. This guide provides the essential information for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. scispace.com [scispace.com]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
